2-Chloro-4-methoxy-1-nitrobenzene
Overview
Description
2-Chloro-4-methoxy-1-nitrobenzene is an aromatic compound with the molecular formula C7H6ClNO3. It is also known by other names such as 2-Chloro-4-nitroanisole and Orthochloroparanitroanisole . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications.
Preparation Methods
2-Chloro-4-methoxy-1-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 2-chloroanisole. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring .
In industrial production, the compound can be synthesized on a larger scale using similar nitration methods. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed from these reactions include 2-chloro-4-methoxyaniline, 2-chloro-4-methoxythiophenol, and 2-chloro-4-methoxybenzoic acid .
Scientific Research Applications
2-Chloro-4-methoxy-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
2-Chloro-4-methoxy-1-nitrobenzene can be compared with other similar compounds such as:
2-Chloro-4-nitrophenol: Similar in structure but lacks the methoxy group.
2-Chloro-5-nitrotoluene: Similar in structure but has a methyl group instead of a methoxy group.
4-Chloro-2-fluoro-1-nitrobenzene: Similar in structure but has a fluoro group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and applications .
Properties
IUPAC Name |
2-chloro-4-methoxy-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDRIQSPAELJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343999 | |
Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-59-9 | |
Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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